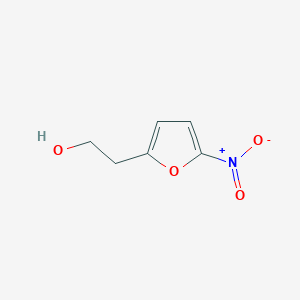

2-(5-Nitrofuran-2-yl)ethan-1-ol

Descripción

Overview of Nitrofuran Derivatives in Chemical Science

Nitrofuran derivatives are a class of organic compounds characterized by a furan (B31954) ring substituted with a nitro group. researchgate.net This structural motif imparts unique electronic properties to the molecules, leading to a wide range of chemical reactivity and biological activity. In chemical science, nitrofurans are recognized for their diverse applications, including their use as antimicrobials and as versatile intermediates in organic synthesis. researchgate.netresearchgate.net The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical behavior of the furan ring and any attached side chains.

The synthesis of nitrofuran derivatives often begins with the nitration of a furan-containing precursor. nih.gov A common starting material is furfural (B47365), which can be nitrated to produce 5-nitrofurfural. nih.gov From this key intermediate, a variety of derivatives can be synthesized through reactions involving the aldehyde functional group. researchgate.net Another important precursor is 5-nitrofuran-2-carboxylic acid, which allows for the formation of amide and ester derivatives. researchgate.net The reactivity of the nitro group itself, as well as the furan ring, allows for a broad scope of chemical transformations, making nitrofurans a subject of continuous research interest.

Significance of the 2-(5-Nitrofuran-2-yl)ethan-1-ol Moiety in Chemical Synthesis and Mechanistic Studies

The 2-(5-Nitrofuran-2-yl)ethan-1-ol moiety, which features a primary alcohol separated from the 5-nitrofuran ring by a two-carbon linker, is a valuable building block in organic synthesis. The hydroxyl group can be readily transformed into other functional groups, such as halides, tosylates, or esters, providing a handle for further molecular elaboration. libretexts.org This allows for the construction of more complex molecules with potential applications in various fields of chemistry.

From a mechanistic standpoint, the presence of the nitroaromatic furan system in proximity to a reactive side chain offers opportunities to study electron-transfer processes and the influence of the nitro group on reaction pathways. The reduction of the nitro group can lead to various intermediates, such as nitroso and hydroxylamino species, which are often implicated in the biological activity of nitrofurans. The study of these reduction processes in molecules like 2-(5-Nitrofuran-2-yl)ethan-1-ol can provide valuable insights into their mode of action at a molecular level.

Scope and Research Trajectories for 2-(5-Nitrofuran-2-yl)ethan-1-ol

Research into 2-(5-Nitrofuran-2-yl)ethan-1-ol and its derivatives is likely to follow several key trajectories. A primary focus will be the exploration of its synthetic utility, employing it as a precursor for the synthesis of novel and structurally diverse nitrofuran derivatives. This could involve the modification of the hydroxyl group or reactions involving the nitrofuran ring itself.

Another important research avenue is the investigation of its chemical and physical properties. A thorough characterization using modern spectroscopic and analytical techniques will provide a fundamental understanding of its structure and reactivity. Furthermore, mechanistic studies on its reactions, particularly those involving the nitro group, will contribute to the broader understanding of nitrofuran chemistry. The potential for this molecule to serve as a probe in studying enzymatic or chemical reduction processes also presents an exciting area for future research.

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H7NO4 |

|---|---|

Peso molecular |

157.12 g/mol |

Nombre IUPAC |

2-(5-nitrofuran-2-yl)ethanol |

InChI |

InChI=1S/C6H7NO4/c8-4-3-5-1-2-6(11-5)7(9)10/h1-2,8H,3-4H2 |

Clave InChI |

HNYOZTKYBQNRLY-UHFFFAOYSA-N |

SMILES canónico |

C1=C(OC(=C1)[N+](=O)[O-])CCO |

Origen del producto |

United States |

Chemical Transformations and Reactivity of 2 5 Nitrofuran 2 Yl Ethan 1 Ol and Its Derivatives

Reactivity of the Nitro Group in the 5-Nitrofuran-2-yl Moiety

The nitro group is central to the chemical and biological activity of 5-nitrofuran compounds. Its reactivity is dominated by reductive transformations, which can lead to the formation of several highly reactive intermediates.

Reductive Transformations of the Nitro Group

The reduction of the nitro group in 5-nitrofuran derivatives is a well-documented process, often mediated by biological systems or chemical reagents. In biological contexts, enzymes known as nitroreductases, particularly type I (oxygen-insensitive) and type II (oxygen-sensitive) nitroreductases, play a crucial role. researchgate.netnih.gov These enzymes, found in various organisms including bacteria, catalyze the transfer of electrons to the nitro group. nih.govasm.org

The reduction is a stepwise process. The initial one-electron reduction of the nitro group forms a nitro anion radical. researchgate.net Subsequent reduction steps can lead to the formation of nitroso and hydroxylamine (B1172632) derivatives. researchgate.netresearchgate.net The complete reduction of the nitro group ultimately yields the corresponding amino derivative.

The specific products of the reduction can be influenced by the reducing agent and the reaction conditions. For instance, rat liver xanthine (B1682287) oxidase and NADPH-cytochrome c reductase have been shown to metabolize 5-nitrofuran derivatives through reduction. nih.gov

Formation of Reactive Intermediates via Nitro Reduction

The therapeutic and toxicological properties of many 5-nitrofuran compounds are attributed to the formation of reactive intermediates during the reduction of the nitro group. The nitro anion free radical, formed in the initial reduction step, is a key reactive species. researchgate.net In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide (B77818) radicals. asm.org

Further reduction leads to the formation of other reactive species, including nitroso and hydroxylamine intermediates. researchgate.netresearchgate.net These electrophilic intermediates are capable of covalently binding to cellular macromolecules such as DNA, RNA, and proteins, leading to cellular damage and inhibition of essential metabolic processes like the citric acid cycle. researchgate.netresearchgate.net The non-specific binding of these intermediates to various cellular targets is a hallmark of the action of many nitrofurans. nih.gov

Reactions Involving the Ethan-1-ol Hydroxyl Group

The primary hydroxyl group of the ethan-1-ol side chain offers a versatile handle for a variety of chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

The primary alcohol of 2-(5-Nitrofuran-2-yl)ethan-1-ol can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. These reactions are typically catalyzed by acids. Similarly, etherification can be achieved, for example, through the Williamson ether synthesis, where the alcohol is first converted to an alkoxide and then reacted with an alkyl halide. organic-chemistry.org Iron(III) triflate has been reported as an effective catalyst for the direct etherification of alcohols. nih.govresearchgate.net

While specific literature detailing these reactions for 2-(5-Nitrofuran-2-yl)ethan-1-ol is not abundant, the general principles of alcohol chemistry apply. For instance, selective esterification of primary alcohols can be achieved using reagents like Oxyma in the presence of a coupling agent such as EDCI. nih.gov

Table 1: Examples of Esterification and Etherification of Primary Alcohols

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Reagent |

| Primary Alcohol | Carboxylic Acid | Ester | Acid catalyst |

| Primary Alcohol | Alkyl Halide | Ether | Base (for alkoxide formation) |

| Primary Alcohol | Carboxylic Acid | Ester | EDCI, Oxyma |

| Primary Alcohol | Primary Alcohol | Symmetrical Ether | Iron(III) triflate |

Oxidation Reactions of the Primary Alcohol

Oxidation of the primary alcohol group in 2-(5-Nitrofuran-2-yl)ethan-1-ol can yield either the corresponding aldehyde, 2-(5-nitrofuran-2-yl)acetaldehyde, or the carboxylic acid, 2-(5-nitrofuran-2-yl)acetic acid, depending on the oxidizing agent and reaction conditions. wikipedia.orglibretexts.org

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to stop the oxidation at the aldehyde stage. wikipedia.org Stronger oxidizing agents, like potassium permanganate (B83412) or Jones reagent (chromic acid in acetone), will typically oxidize the primary alcohol all the way to the carboxylic acid. wikipedia.orgchemguide.co.uk The oxidation to the carboxylic acid often proceeds through the intermediate aldehyde, which is further oxidized. wikipedia.org The electrochemical oxidation of similar furan-based alcohols has also been investigated. mpg.de

Table 2: Oxidation Products of Primary Alcohols

| Starting Material | Oxidizing Agent | Major Product |

| Primary Alcohol | Pyridinium Chlorochromate (PCC) | Aldehyde |

| Primary Alcohol | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

| Primary Alcohol | Jones Reagent (H₂CrO₄) | Carboxylic Acid |

Nucleophilic Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This is often achieved by protonation in the presence of a strong acid, forming a hydronium ion which can then be displaced by a nucleophile.

Alternatively, the hydroxyl group can be converted into a sulfonate ester (e.g., tosylate, mesylate), which are excellent leaving groups. The resulting sulfonate ester can then readily undergo nucleophilic substitution with a wide range of nucleophiles. Theoretical studies on the nucleophilic aromatic substitution of thiophene (B33073) derivatives, which share some structural similarities with furans, indicate a stepwise addition-elimination mechanism. nih.govrsc.org While direct nucleophilic substitution on the alcohol of 2-(5-Nitrofuran-2-yl)ethan-1-ol is not a primary reaction pathway without prior activation, the synthesis of various derivatives through such activated intermediates is a common strategy in organic synthesis.

Derivatization Strategies for Enhancing Molecular Complexity

The chemical scaffold of 2-(5-nitrofuran-2-yl)ethan-1-ol offers a versatile platform for the synthesis of more complex molecules. The presence of the nitro group, the furan (B31954) ring, and the primary alcohol function allows for a variety of chemical transformations. These modifications are instrumental in exploring the chemical space around the nitrofuran core.

Synthesis of Hydrazone Derivatives

A primary strategy for derivatizing 2-(5-nitrofuran-2-yl)ethan-1-ol involves the oxidation of its primary alcohol to the corresponding aldehyde, 5-nitro-2-furaldehyde (B57684). This aldehyde is a key intermediate that readily undergoes condensation reactions with various hydrazine-containing compounds to form hydrazone derivatives.

The general synthetic approach involves the reaction of 5-nitro-2-furaldehyde with substituted hydrazines or similar compounds, such as thiosemicarbazides, in a suitable solvent, often with acid or base catalysis. For instance, the reaction of 5-nitro-2-furaldehyde with (substituted)phenyl/pyridyl thiosemicarbazides has been effectively carried out using microwave irradiation, demonstrating a modern and efficient method for synthesizing these derivatives. nih.gov Another example is the condensation with hydrazine (B178648) monohydrate in anhydrous tetrahydrofuran (B95107) (THF) to produce (E)-(5-nitrofuran-2-yl)methylene hydrazine. chemrxiv.org

These reactions are typically high-yielding and result in crystalline products that can be purified by recrystallization. The formation of the hydrazone linkage (C=N-N) extends the conjugated system of the nitrofuran ring, a feature that is often explored for its impact on the molecule's properties.

Table 1: Examples of Hydrazone Synthesis from 5-Nitro-2-furaldehyde This table is interactive. Click on the headers to sort.

| Reactant with 5-Nitro-2-furaldehyde | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Hydrazine monohydrate | Anhydrous THF, room temp., 24h | Hydrazone | chemrxiv.org |

| Substituted thiosemicarbazides | Microwave irradiation | Thiosemicarbazone | nih.gov |

| Acetylglycine / Benzoylglycine | Acetic anhydride (B1165640), sodium acetate, reflux | Azalactone (intermediate) | researchgate.net |

| N-aminomorpholine | Isopropyl alcohol, reflux | N-aminomorpholine hydrazone |

Construction of Fused Heterocyclic Systems Incorporating the Nitrofuran Scaffold

The 2-(5-nitrofuran-2-yl)ethan-1-ol scaffold can be utilized to construct more complex, fused heterocyclic systems. These reactions often involve the initial conversion of the ethanol (B145695) side chain or the furan ring itself into a reactive intermediate that can undergo cyclization.

One notable method involves the Fischer indole (B1671886) synthesis, where a hydrazone derivative of the corresponding aldehyde (5-nitro-2-furaldehyde) is treated with a strong acid, such as polyphosphoric acid, to induce cyclization and form a fused pyrazole (B372694) ring system. cdnsciencepub.com This approach leverages the reactivity of the hydrazone moiety to build an additional heterocyclic ring onto the furan core.

Another strategy for creating fused systems is through cycloaddition reactions. While direct examples starting from 2-(5-nitrofuran-2-yl)ethan-1-ol are not prevalent, the principles of furan chemistry suggest its potential as a diene in Diels-Alder reactions or in other cycloaddition processes to form bicyclic structures. rsc.org Furthermore, nitrostilbene analogues, which can be conceptually derived from the nitrofuran scaffold, are known to react with various nucleophiles to generate naphthodihydrofurans, which can be further cyclized to form polycondensed aromatic heterocycles. nih.gov

The functionalization of the ethanol side chain can also facilitate the construction of fused rings. For example, conversion of the alcohol to a leaving group could enable an intramolecular substitution reaction with a suitably positioned nucleophile on a pre-attached side chain to form a new ring fused to the furan.

Table 2: Strategies for Fused Heterocyclic System Construction This table is interactive. Click on the headers to sort.

| Starting Material Concept | Reaction Type | Resulting Fused System | Reference |

|---|---|---|---|

| Nitrofuran-derived hydrazone | Fischer indole synthesis (acid-catalyzed cyclization) | Fused pyrazole | cdnsciencepub.com |

| Furan ring as a diene | [8+4] Cycloaddition | Fused bicyclic heterocycles | rsc.org |

| Nitrostilbene analogue | Nucleophilic addition followed by electrocyclization | Polycondensed O-heterocycles | nih.gov |

Multi-component Reactions Utilizing the 2-(5-Nitrofuran-2-yl)ethan-1-ol Structure

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. The aldehyde derivative of 2-(5-nitrofuran-2-yl)ethan-1-ol, 5-nitro-2-furaldehyde, is a valuable building block for such reactions.

For example, 5-nitro-2-furaldehyde can participate in the synthesis of pyrazole derivatives through MCRs. In one approach, it can be reacted with a β-ketoester, and a hydrazine in a multi-component condensation to form highly substituted pyranopyrazoles. nih.gov These reactions are often catalyzed and can proceed through a cascade of events including Knoevenagel condensation, Michael addition, and subsequent cyclization.

Another example is the reaction of 5-nitro-2-furaldehyde with acetylglycine or benzoylglycine in the presence of acetic anhydride and sodium acetate. This leads to the formation of azalactones, which are themselves versatile intermediates for further reactions. researchgate.net These azalactones can then react with other nucleophiles, such as 2-aminobenzothiazoles, in a subsequent step to create more complex structures, demonstrating a one-pot, multi-step synthetic strategy. researchgate.net

The reactivity of 5-nitro-2-furaldehyde in alkaline solutions, where it can form a nitronic acid anion and subsequently undergo ring-opening to a nitrile oxide intermediate, also presents possibilities for its use in cycloaddition MCRs. researchgate.net While complex, this reactivity highlights the potential for the nitrofuran scaffold to participate in diverse and powerful bond-forming reactions. The development of five-component reactions (5CRs) for generating molecular diversity further underscores the potential for incorporating nitrofuran aldehydes into complex synthetic schemes. nih.gov

Table 3: Multi-component Reaction Examples Involving 5-Nitro-2-furaldehyde This table is interactive. Click on the headers to sort.

| Reaction Type | Key Reactants with 5-Nitro-2-furaldehyde | Product Class | Reference |

|---|---|---|---|

| Four-component reaction | β-ketoester, hydrazine, malononitrile | Pyrano[2,3-c]pyrazoles | nih.gov |

| One-pot, two-step synthesis | Acetylglycine, 2-aminobenzothiazole | Substituted 5-nitro-2-furfurylidene derivatives | researchgate.net |

| Based on intermediate formation | - (potential for nitrile oxide formation) | Furoxanes or other heterocycles | researchgate.net |

Electrochemical Behavior of Nitrofuran Derivatives: Insights for 2 5 Nitrofuran 2 Yl Ethan 1 Ol Redox Chemistry

Cyclic Voltammetry and Chronoamperometry Studies of Nitrofuran Reduction

Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques used to investigate the reduction of nitrofuran compounds. rsc.org In a typical CV experiment, the potential applied to a working electrode is swept linearly from an initial to a final potential and then back again, while the resulting current is measured. This provides information about the redox processes occurring at the electrode surface. uchile.cl Chronoamperometry, on the other hand, involves stepping the potential to a value where a reduction or oxidation reaction occurs and monitoring the current as a function of time. rsc.org

For nitrofuran derivatives, CV studies often reveal a primary reduction peak corresponding to the irreversible reduction of the nitro (NO₂) group. uchile.clresearchgate.net The exact potential at which this reduction occurs and the characteristics of the voltammetric wave can provide insights into the reaction mechanism. For instance, the relationship between the peak current (Ip) and the scan rate (v) can indicate whether the process is diffusion-controlled or involves adsorption of the reactant or product onto the electrode surface. A slope of 0.5 for the log(Ip) vs. log(v) plot suggests a diffusion-controlled process, while values between 0.5 and 1.0 indicate the involvement of adsorption. uchile.cl

The table below summarizes typical findings from cyclic voltammetry studies of various nitrofuran derivatives, which can be extrapolated to understand the behavior of 2-(5-Nitrofuran-2-yl)ethan-1-ol.

| Nitrofuran Derivative | Working Electrode | Medium | Key Observation | Reference |

| Nitrofurazone (B1679002) | Mercury | Protic (Ethanol/Buffer) | Single, irreversible 4-electron reduction wave. | nih.gov |

| Nitrofurantoin (B1679001) | Mercury | Protic (Ethanol/Buffer) | Single, irreversible 4-electron reduction wave. | nih.gov |

| Furazolidone | Mercury | Protic (Ethanol/Buffer) | Single, irreversible 4-electron reduction wave. | nih.gov |

| Nitrofurazone | Solid Electrodes (Au, Pt, C) | Aqueous | Formation of the nitro radical anion (RNO₂⁻) is observed. | nih.gov |

| Nifurtimox | Mercury | Mixed (DMF/Buffer) | A one-electron reduction to the nitro radical anion is visualized. | uchile.clresearchgate.net |

| Nitrofurazone | Mercury | Mixed (DMF/Buffer) | A one-electron reduction to the nitro radical anion is visualized. | uchile.clresearchgate.net |

This table is interactive. Users can sort and filter the data.

Chronoamperometric studies can be used to determine the number of electrons transferred in the reduction process and to study the kinetics of coupled chemical reactions. rsc.org By analyzing the current-time transient, information about the diffusion coefficient of the electroactive species and the stability of reaction intermediates can be obtained.

Mechanisms of One-Electron and Multi-Electron Nitro Group Reduction at Electrode Surfaces

The electrochemical reduction of the nitro group in nitrofuran derivatives can proceed through different pathways, involving either a single electron transfer or multiple electron transfers. The specific mechanism is highly dependent on the experimental conditions, such as the solvent, pH, and the nature of the electrode material. researchgate.netnih.gov

One-Electron Reduction:

In aprotic or mixed aqueous/aprotic solvents, the reduction of a nitrofuran (R-NO₂) often begins with a single, reversible one-electron transfer to form a nitro radical anion (R-NO₂⁻). uchile.clresearchgate.netnih.gov This initial step is crucial as the formation of this radical species is often linked to the biological activity and toxicity of nitro compounds. researchgate.net

The reaction can be represented as: R-NO₂ + e⁻ ⇌ R-NO₂⁻

The stability of the generated nitro radical anion is a key factor. In some cases, it can undergo further reactions, such as dimerization or disproportionation. researchgate.net

Multi-Electron Reduction:

Under certain conditions, a further two-electron, two-proton reduction of the hydroxylamine (B1172632) can occur to yield the amine derivative (R-NH₂). nih.gov

R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

The initial reduction of the nitro group to the nitroso intermediate is often the rate-determining step, and the subsequent reduction of the nitroso compound is much faster. nih.gov The mechanism can be complex, involving a series of electron and proton transfer steps with the formation of various intermediates. nih.govorientjchem.org

Characterization of Nitro Radical Anion and Other Electrogenerated Species

The detection and characterization of transient species like the nitro radical anion (RNO₂⁻) are crucial for understanding the reduction mechanism of nitrofurans. researchgate.net Several techniques can be employed in conjunction with electrochemical methods to identify these intermediates.

Cyclic voltammetry itself provides initial evidence for the formation of the nitro radical anion. A reversible or quasi-reversible wave in the voltammogram, particularly in aprotic media, is a strong indication of a stable or semi-stable one-electron reduction product. uchile.clnih.gov The ratio of the anodic to cathodic peak currents (Ipa/Ipc) approaching unity at high scan rates suggests the formation of a stable radical anion. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy: A more direct method for characterizing radical species is Electron Spin Resonance (ESR) spectroscopy. By performing the electrochemical reduction within the ESR spectrometer cavity, the spectrum of the generated radical can be recorded. The hyperfine splitting pattern in the ESR spectrum provides detailed information about the structure of the radical and the distribution of the unpaired electron. researchgate.net

Scanning Electrochemical Microscopy (SECM): SECM is another advanced technique that can be used to study the reactivity of electrogenerated species. In the tip generation/substrate collection mode, the nitro radical anion can be generated at the tip electrode and its subsequent reactions can be monitored at the substrate electrode. psu.edu This allows for the determination of the kinetics of follow-up chemical reactions, such as dimerization. psu.edu

The stability of the nitro radical anion is influenced by several factors, including the structure of the parent nitrofuran, the solvent, and the pH. In aprotic media, the radical anion is generally more stable, while in protic media, it tends to undergo rapid protonation and further reduction. researchgate.net

Influence of Solvent and pH on Electrochemical Pathways

Influence of Solvent:

The choice of solvent plays a critical role in the electrochemical behavior of nitrofurans.

Aprotic Solvents (e.g., Dimethylformamide - DMF, Acetonitrile): In aprotic solvents, the reduction of the nitro group often proceeds via a one-electron transfer to form a relatively stable nitro radical anion. researchgate.netnih.gov The absence of protons in the medium prevents the rapid subsequent reduction of this radical. This allows for the direct observation and study of the RNO₂/RNO₂⁻ redox couple. researchgate.net

Protic Solvents (e.g., Water, Ethanol (B145695)/Water mixtures): In protic solvents, the reduction is typically a multi-electron process. nih.gov The availability of protons facilitates the rapid protonation of the initially formed radical anion, leading to its immediate further reduction to the hydroxylamine. nih.govnih.gov At mercury electrodes in aqueous buffers, the reduction often appears as a single four-electron wave directly to the hydroxylamine, with no intermediate species being identifiable. nih.gov

Mixed Solvents (e.g., DMF/Water, Ethanol/Buffer): In mixed solvent systems, the electrochemical behavior can be intermediate between that observed in purely aprotic and protic media. The addition of an aprotic solvent to an aqueous solution can sometimes allow for the separation of the multi-electron wave into two distinct steps, the first corresponding to the formation of the nitro radical anion. nih.gov This is because the organic cosolvent can displace adsorbed species from the electrode surface, reducing interferences. uchile.cl

Influence of pH:

In aqueous or mixed media, the pH of the solution is a key parameter that affects the reduction of nitrofurans.

Alkaline pH (pH > 7): At higher pH values, the reduction process can become pH-independent. uchile.cl In some cases, particularly in mixed media, the one-electron reduction to the nitro radical anion can be observed as a separate, reversible wave at alkaline pH. researchgate.netresearchgate.net This is because the lower availability of protons slows down the rate of the follow-up protonation reaction.

The table below illustrates the effect of pH on the reduction potential of a nitrofuran derivative.

| pH | Peak Potential (Ep) vs. Ag/AgCl | Medium | Observation | Reference |

| 4 | -0.2 V | Mixed (DMF/Citrate Buffer) | pH-dependent reduction | uchile.cl |

| 7 | -0.4 V | Mixed (DMF/Citrate Buffer) | pH-dependent reduction | uchile.cl |

| 9 | -0.5 V | Mixed (DMF/Citrate Buffer) | pH-independent reduction, radical anion formation observed | uchile.clresearchgate.net |

| 12 | -0.5 V | Mixed (DMF/Citrate Buffer) | pH-independent reduction, radical anion formation observed | uchile.clresearchgate.net |

This table is interactive. Users can sort and filter the data.

Analytical Applications of Electrochemistry in Nitrofuran Research

Electrochemical techniques are widely used for the quantitative analysis of nitrofuran derivatives in various matrices, including pharmaceutical formulations and biological samples. uchile.clresearchgate.net These methods are often sensitive, selective, rapid, and cost-effective. nih.gov

Several voltammetric techniques are employed for analytical purposes:

Differential Pulse Voltammetry (DPV): DPV is a highly sensitive technique that is well-suited for the determination of low concentrations of nitrofurans. It works by superimposing small pulses on a linearly increasing voltage ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the base potential. This results in well-defined peaks with enhanced sensitivity compared to linear sweep voltammetry. uchile.cl

Square-Wave Voltammetry (SWV): SWV is another sensitive pulse technique that allows for very fast scan rates. The potential waveform consists of a square wave superimposed on a staircase waveform. The current is sampled at the end of both the forward and reverse pulses, and the difference is plotted. SWV is effective in discriminating against background currents, leading to improved signal-to-noise ratios. uchile.cl

Adsorptive Stripping Voltammetry (AdSV): For some nitrofurans, AdSV can provide extremely low detection limits. This technique involves a preconcentration step where the analyte is adsorbed onto the surface of the working electrode at a specific potential. After the accumulation period, the potential is scanned, and the stripping of the adsorbed analyte from the electrode surface produces a current that is proportional to its concentration. uchile.cl

These electrochemical methods have been successfully applied to the determination of various nitrofuran drugs, such as nitrofurantoin, furazolidone, and nitrofurazone, in pharmaceutical preparations and biological fluids like urine and serum. uchile.clresearchgate.net The development of modified electrodes, for instance, using carbon nanofibers or other nanomaterials, can further enhance the sensitivity and selectivity of these analytical methods. researchgate.net

Molecular and Biochemical Mechanisms of Action of Nitrofuran Based Systems in Vitro/in Silico Focus

Enzymatic Reduction by Nitroreductases (NTRs)

Nitroreductases (NTRs) are a family of flavoenzymes that catalyze the reduction of nitroaromatic compounds, such as nitrofurans, using reducing equivalents from cofactors like NADPH or NADH. ebrary.netresearchgate.net This enzymatic reduction is the essential first step in the bioactivation cascade that transforms the relatively inert nitrofuran prodrug into highly reactive, cytotoxic species. plos.orgresearchgate.net The process is fundamental to the compound's biological effects, as resistance in prokaryotes is often acquired through mutations in the genes encoding these enzymes. researchgate.net

Nitroreductases are broadly categorized into two main types based on their sensitivity to oxygen and their reaction mechanism. ebrary.netresearchgate.net

Type I Nitroreductases: These enzymes are characterized as "oxygen-insensitive." nih.govnih.gov They catalyze the reduction of the nitro group in a stepwise process involving two-electron transfers. plos.orgebrary.net This reaction proceeds through a nitroso (-NO) intermediate to form a hydroxylamine (B1172632) (-NHOH) derivative, which is considered a key cytotoxic species. researchgate.netresearchgate.net Because this process does not involve a single-electron intermediate that can react with oxygen, its efficacy is maintained under aerobic conditions. researchgate.net In many bacteria, such as Escherichia coli, the primary Type I nitroreductases are NfsA and NfsB. plos.orgnih.gov

Type II Nitroreductases: In contrast, Type II nitroreductases are "oxygen-sensitive." ebrary.netnih.gov These enzymes catalyze a single-electron reduction of the nitrofuran, generating a highly unstable nitro radical anion. ebrary.netnih.gov In the presence of molecular oxygen, this radical anion is rapidly re-oxidized back to the original nitro compound in a "futile cycle" that simultaneously produces superoxide (B77818) anions, leading to oxidative stress. researchgate.netnih.gov In an anaerobic environment, the nitro radical anion can be further reduced to the toxic nitroso derivative. ebrary.net The enzyme AhpF in E. coli has been identified as a Type II nitroreductase. plos.org

Table 1: Comparison of Type I and Type II Nitroreductase Activities

| Feature | Type I Nitroreductases | Type II Nitroreductases |

|---|---|---|

| Oxygen Sensitivity | Insensitive | Sensitive |

| Mechanism | Stepwise two-electron reduction | Single-electron reduction |

| Key Intermediates | Nitroso, Hydroxylamine | Nitro Radical Anion |

| Aerobic Outcome | Generation of cytotoxic hydroxylamine | Futile cycling, generation of superoxide |

| Anaerobic Outcome | Generation of cytotoxic hydroxylamine | Formation of nitroso derivative |

| Example Enzymes (E. coli) | NfsA, NfsB | AhpF |

Nitroreductases are flavoproteins, meaning they utilize a flavin cofactor—either Flavin Mononucleotide (FMN) or Flavin Adenine Dinucleotide (FAD)—as a prosthetic group to facilitate electron transfer. ebrary.netnih.gov The reduction process follows a ping-pong kinetic mechanism where the enzyme's flavin cofactor is first reduced by a nicotinamide (B372718) cofactor, typically NADPH or NADH. ebrary.netnih.govnih.gov The reduced flavin then transfers electrons to the nitrofuran substrate. nih.govnih.gov

The preference for the nicotinamide cofactor can vary between different nitroreductases. For instance, the major Type I nitroreductases in E. coli show different preferences: NfsA is primarily dependent on NADPH, while NfsB can utilize either NADH or NADPH as the electron donor. nih.govresearchgate.net These flavoenzymes and their associated cofactors are thus indispensable for the initial activation step of nitrofuran compounds. researchgate.net

Generation and Reactivity of Intermediate Metabolites (e.g., Nitroso, Hydroxylamine, Nitro Radical Anion)

The enzymatic reduction of the 5-nitro group on the furan (B31954) ring by nitroreductases leads to the formation of several short-lived, highly reactive intermediates. researchgate.netresearchgate.net The specific metabolites generated depend on whether the reduction is mediated by Type I or Type II nitroreductases.

Nitro Radical Anion: This is the product of the one-electron reduction catalyzed by Type II nitroreductases. ebrary.netnih.gov It is an unstable free radical. Under aerobic conditions, it reacts with oxygen to regenerate the parent nitrofuran and produce superoxide, a reactive oxygen species (ROS). nih.gov This futile cycling is a key feature of Type II reductase activity.

Nitroso and Hydroxylamine Derivatives: The two-electron reduction pathway mediated by Type I nitroreductases generates a nitroso (-NO) derivative as an intermediate, which is rapidly reduced further to a hydroxylamine (-NHOH) derivative. ebrary.netresearchgate.net The hydroxylamine metabolite is unstable and is considered a primary mediator of the compound's cytotoxicity. researchgate.netresearchgate.net It can be further metabolized to form other reactive species, such as a highly electrophilic nitrenium ion, which can readily attack nucleophilic sites on cellular macromolecules. researchgate.net

Interactions with Cellular Macromolecules (DNA, RNA, Proteins) at the Molecular Level

The highly reactive electrophilic intermediates generated from the reduction of 2-(5-nitrofuran-2-yl)ethan-1-ol are non-specific and can damage a wide array of cellular components. nih.govdrugbank.com The ultimate biological effect is the result of widespread disruption of crucial cellular processes through covalent modification of macromolecules like DNA, RNA, and proteins. nih.govdrugbank.com This multi-target mechanism is thought to be a reason why the development of bacterial resistance to nitrofurans is less common compared to antibiotics with a single target. drugbank.com

The electrophilic metabolites, particularly the hydroxylamine and its subsequent nitrenium ion, readily react with nucleophilic centers in cellular macromolecules, forming stable covalent adducts. researchgate.netnih.gov

DNA Adducts: In vitro studies using bacterial nitroreductase preparations have shown that activated nitrofurans covalently bind to DNA. nih.gov This binding creates DNA adducts, which are lesions that can disrupt DNA replication and transcription, leading to mutations and cell death. nih.govnih.gov The formation of these adducts is a key component of the genotoxic and cytotoxic effects of this class of compounds. taylorandfrancis.com

Glutathione (B108866) Adducts: The reactive intermediates can also be conjugated with cellular thiols like glutathione (GSH). nih.govnih.gov Some nitrofuran derivatives can react with GSH in a reaction catalyzed by glutathione S-transferases, forming a conjugate and releasing the nitro group as nitrite. nih.govnih.gov This process can be a detoxification pathway, but the reaction with GSH can also deplete this critical cellular antioxidant, potentially increasing susceptibility to oxidative damage. nih.gov

Table 2: Key Reactive Intermediates and Their Cellular Targets

| Reactive Intermediate | Generating Enzyme Type | Key Reactivity and Cellular Interactions |

|---|---|---|

| Nitro Radical Anion | Type II | Reacts with O₂ to form superoxide (oxidative stress); precursor to other reactive species under anaerobic conditions. |

| Nitroso Derivative | Type I | Unstable intermediate in the reduction to hydroxylamine. |

| Hydroxylamine Derivative | Type I | Highly reactive; precursor to nitrenium ion; forms covalent adducts with DNA, RNA, and proteins. |

| Nitrenium Ion | Type I (from Hydroxylamine) | Highly electrophilic; readily attacks nucleophilic sites on biomolecules to form adducts. |

The damage caused by the activated metabolites of nitrofurans extends to the inhibition of essential enzymatic pathways. drugbank.com

Non-specific Inhibition: The highly reactive electrophilic intermediates generated can bind non-specifically to various proteins, including enzymes. nih.gov This covalent modification can alter the enzyme's three-dimensional structure or block its active site, leading to a loss of function. This widespread, non-specific inhibition disrupts multiple metabolic pathways simultaneously.

Specific Inhibition: Beyond non-specific damage, activated nitrofurans have been shown to inhibit vital metabolic processes, including the citric acid cycle and the synthesis of DNA, RNA, and proteins. drugbank.com This suggests that enzymes within these pathways may be particularly susceptible targets. The inhibition is mechanism-based, as it requires the metabolic activation of the parent nitrofuran into a reactive metabolite that then acts as the inhibitor. nih.gov This leads to an irreversible or quasi-irreversible loss of enzyme activity. nih.gov

Role of Reactive Oxygen and Nitrogen Species (ROS/RNS) Generation in Biochemical Pathways

The antimicrobial efficacy of nitrofuran-based systems is intrinsically linked to their ability to generate reactive oxygen species (ROS) and reactive nitrogen species (RNS) within the target pathogen. This process of generating highly reactive molecules is a key component of their biochemical mechanism of action, leading to widespread cellular damage and ultimately, cell death. The generation of these species is a direct consequence of the reductive activation of the nitrofuran molecule.

Upon entering a bacterial cell, nitrofurans are reduced by intracellular nitroreductases. This reduction process can proceed via two main pathways, distinguished by their sensitivity to oxygen and the types of reactive intermediates they produce.

Type I oxygen-insensitive nitroreductases , such as NfsA and NfsB in Escherichia coli, catalyze a two-electron reduction of the nitro group. plos.orgnih.gov This process generates nitroso and hydroxylamino derivatives, which are highly reactive intermediates. plos.orgnih.gov These intermediates are considered to be some of the primary mediators of the antibacterial activity of nitrofurans. plos.orgnih.gov

Type II oxygen-sensitive nitroreductases mediate a one-electron reduction of the nitro group, resulting in the formation of a nitro anion radical. researchgate.net In the presence of molecular oxygen, this radical can be re-oxidized back to the parent nitrofuran molecule in a process known as redox cycling. A key consequence of this futile cycle is the generation of superoxide radicals (O₂⁻). researchgate.net The continuous production of superoxide can overwhelm the bacterial cell's antioxidant defenses, leading to oxidative stress.

The generated superoxide radicals can be further converted to other potent ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), through various cellular reactions. For instance, studies on nitrofurantoin (B1679001) have shown that its metabolism can stimulate the production of H₂O₂ and •OH. nih.gov The hydroxyl radical, in particular, is an extremely reactive species that can indiscriminately damage a wide range of biological macromolecules.

While the generation of ROS is a well-established mechanism, the role of RNS is also significant. The reductive activation of the nitro group can lead to the formation of nitric oxide (NO) and other reactive nitrogen species. asm.org These RNS can contribute to cellular damage through nitrosative stress, which involves the modification of proteins, lipids, and nucleic acids.

The multi-faceted attack on the cell through both ROS and RNS contributes to the broad spectrum of activity observed with nitrofuran compounds. This simultaneous assault on multiple cellular targets is also thought to be a reason for the slow development of resistance to this class of antimicrobials. researchgate.net

Metabolic Resistance Mechanisms at the Enzymatic Level

Bacterial resistance to nitrofurans at the enzymatic level is primarily achieved through the alteration or inactivation of the very enzymes responsible for activating these prodrugs: the nitroreductases. nih.govmdpi.com Since the antibacterial activity of nitrofurans is dependent on their reduction to reactive intermediates, any disruption in this activation pathway can lead to a resistant phenotype.

The most frequently observed mechanism of resistance involves mutations in the genes encoding the Type I nitroreductases, specifically nfsA and nfsB in E. coli. nih.govnih.gov Inactivation of NfsA, followed by the inactivation of NfsB, is a common pathway to developing high-level resistance to nitrofurantoin. mdpi.com Studies have shown that a stepwise loss of these reductase components correlates with a progressive increase in resistance. nih.gov

Mutations can lead to the production of truncated or non-functional nitroreductase proteins, thereby preventing the activation of the nitrofuran prodrug. mdpi.com This is a classic example of resistance through target modification, where the "target" is the activating enzyme itself.

Beyond the primary nitroreductases, mutations in other related enzymatic pathways can also confer resistance. For example, a mutation in the ribE gene, which is involved in the biosynthesis of flavin mononucleotide (FMN), has been shown to cause nitrofurantoin resistance. nih.gov FMN is an essential cofactor for the function of NfsA and NfsB. nih.gov Therefore, a deficiency in FMN production can indirectly lead to reduced nitroreductase activity and, consequently, resistance.

Another layer of enzymatic resistance involves enzymes that can potentially inactivate the nitrofuran compound itself. While less common, the evolution of enzymes that can hydrolyze or otherwise modify the nitrofuran structure before it can be activated represents a potential, though less frequently observed, resistance strategy. researchgate.net

The table below summarizes key enzymes implicated in nitrofuran activation and resistance.

| Enzyme/Protein | Gene | Function/Role in Resistance | Reference |

| Nitroreductase A | nfsA | Primary oxygen-insensitive nitroreductase that activates nitrofurans. Mutations lead to resistance. | nih.govnih.gov |

| Nitroreductase B | nfsB | Secondary oxygen-insensitive nitroreductase that activates nitrofurans. Mutations contribute to higher resistance levels. | nih.govnih.gov |

| Riboflavin Kinase/FMN-adenylyltransferase | ribE | Involved in the biosynthesis of the essential cofactor FMN for NfsA and NfsB. Mutations can cause resistance. | nih.govmdpi.com |

| Alkyl Hydroperoxide Reductase subunit F | ahpF | Identified as a Type II oxygen-sensitive nitroreductase. Mutations can lead to resistance to certain nitrofurans. | plos.org |

Understanding these enzymatic resistance mechanisms is crucial for monitoring the evolution of resistance and for the development of new nitrofuran-based therapeutics that may be less susceptible to these resistance pathways.

Theoretical and Computational Chemistry Studies of 2 5 Nitrofuran 2 Yl Ethan 1 Ol and Its Analogs

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods used to investigate the electronic properties of molecules. These calculations provide a fundamental understanding of the distribution of electrons within a molecule and how this distribution influences its chemical behavior.

One study employed DFT at the B3LYP/3-21*G level to analyze the stereoelectronic features of a series of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives. nih.gov The researchers focused on compounds with low Lowest Unoccupied Molecular Orbital (LUMO) energies, which were concentrated over the nitro group, the furan (B31954) moiety, and the α,β-unsaturated carbonyl bridge, identifying them as potential antitubercular agents. nih.gov

In another recent study, DFT analysis of a quinolone-based hydrazone featuring a 5-nitrofuran group revealed a small HOMO-LUMO energy gap of 0.112566 eV. acs.orgacs.org This small energy gap suggests good chemical reactivity, which was consistent with its potent inhibitory activity against several metabolic enzymes. acs.orgacs.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. mdpi.com

For nitrofuran derivatives, the LUMO is often localized on the nitro group and the furan ring. nih.gov A lower LUMO energy suggests a greater ease of accepting an electron, a key step in the activation of nitrofurans to their cytotoxic form. The reduction of the nitro group is a crucial event, and a low LUMO energy facilitates this process. researchgate.netacs.org

A study on quinolone-based hydrazones containing a 5-nitrofuran moiety found that the compound with the most potent inhibitory activity also possessed a small HOMO-LUMO energy gap, indicating high chemical reactivity. acs.orgacs.org This finding underscores the importance of the electronic properties of the nitrofuran scaffold in its biological activity.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in mapping out the reaction pathways of chemical transformations, including the identification of transient intermediates and high-energy transition states. A combination of DFT calculations and microkinetic simulations has been applied to study the condensation reaction between N-acyl-hydrazides and aldehydes to produce nitrofurantoin (B1679001), a prominent nitrofuran antibiotic. rsc.org These studies have provided detailed mechanistic explanations for the reaction, including the observation that mechanochemical conditions can significantly reduce reaction times and waste. rsc.org

Furthermore, quantum chemical calculations have been used to investigate the activation and deactivation pathways of other nitroaromatic compounds, providing insights into their potential for genotoxicity. nih.gov For instance, studies on nitrosamines have detailed the follow-up reactions of diazonium ions, including direct DNA alkylation and deactivation through reactions with water. nih.gov While not directly on 2-(5-nitrofuran-2-yl)ethan-1-ol, these studies showcase the power of computational methods to elucidate complex reaction mechanisms that are relevant to the broader class of nitroaromatic compounds.

Molecular Docking Simulations for Enzyme-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. This method is instrumental in understanding the molecular basis of drug action and in the design of new inhibitors.

For nitrofuran derivatives, molecular docking studies have been crucial in identifying their potential protein targets and in explaining their selective antimicrobial activity. nih.gov These simulations have explored the interactions of nitrofurans with various enzymes, including nitroreductases, which are responsible for their activation. ajprd.comresearchgate.netnih.gov

Binding Site Analysis and Interaction Energies

Molecular docking simulations provide detailed information about the binding site of a ligand within a protein, including the specific amino acid residues involved in the interaction. The interaction energy, often represented as a docking score, is a key output that estimates the binding affinity between the ligand and the protein. ajprd.com

In a study of nitrofuran derivatives targeting E. coli nitroreductase (PDB: 1YLU), docking scores ranged from -5.9 to -8.8 Kcal/mol. ajprd.comresearchgate.net The most potent analog, hydroxymethyl nitrofurantoin, exhibited a docking score of -8.8 Kcal/mol and was found to interact with key amino acid residues at the active site, including glutamic acid (GLU 165), arginine (ARG 10 & 207), serine (SER 39 & 12), glutamine (GLN 142), and lysine (B10760008) (LYS 205). ajprd.comresearchgate.net These interactions, which include hydrogen bonds and lipophilic contacts, are critical for the stable binding of the inhibitor. nih.gov

Similarly, molecular modeling of nitrofurantoin's interaction with human serum albumin (HSA) suggested that it binds within Sudlow's site I, forming hydrogen bonds with Trp214, Arg218, and Ser454 in the hydrophobic cavity of subdomain IIA. nih.gov This binding is crucial for the drug's transport in the bloodstream. nih.gov

Prediction of Binding Poses with Nitroreductases and Other Enzymes

A primary application of molecular docking is the prediction of the binding poses of ligands within the active sites of enzymes. For nitrofurans, docking studies have focused on nitroreductases, the enzymes that catalyze the reduction of the nitro group, a critical step for their antimicrobial activity. nih.gov

Studies have shown that the accuracy of predicted binding poses can vary. elifesciences.org While docking to experimentally determined structures generally yields more accurate predictions, docking to high-quality models like those from AlphaFold can still provide valuable insights. elifesciences.org For nitrofuran derivatives, docking simulations have successfully predicted binding modes in various enzymes, including E. coli nitroreductase and other potential targets like azoreductase (AzoR), oxygen-insensitive NAD(P)H nitroreductase (NfsA and NfsB), and deazaflavin-dependent nitroreductase from M. tuberculosis (Ddn). nih.govajprd.comresearchgate.net

The orientation of the nitro group within the active site is a key determinant of activity. In some cases, a specific orientation allows for favorable interactions that lead to a more potent inhibitory effect. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are valuable tools in drug discovery for predicting the activity of new, unsynthesized molecules and for guiding the design of more potent analogs. researchgate.netacs.orgnih.gov

QSAR studies on nitrofuran derivatives have identified key physicochemical and structural features that govern their antibacterial and genotoxic effects. researchgate.netnih.govnih.gov These models often incorporate a variety of molecular descriptors, including electronic, hydrophobic, and steric parameters. nih.gov

For a series of nitrofuran derivatives, QSAR analysis revealed that their antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (C. crescentus) bacteria was negatively correlated with electronic parameters, such as the Hammett substituent constant (σ) or the cyclic voltammetric reduction potential (E). nih.gov This indicates that electron-withdrawing substituents that facilitate the reduction of the nitro group enhance the antibacterial activity. The models also showed that while reduction is a necessary step, it may not be the sole determinant of activity. researchgate.net

Another QSAR study on the genotoxicity of nitrofurans in Escherichia coli PQ37 developed a model that included electronic (charge on the C2 atom attached to the nitro group), hydrophobic (log P), and steric (molar refractivity and indicator variables) parameters. nih.gov This model supported a furan ring-opening mechanism in explaining the genotoxicity of these compounds. nih.gov

Correlation of Molecular Descriptors with In Vitro Biochemical Activities

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or property descriptors of compounds with their biological activities. These models are essential for predicting the activity of new analogs and for understanding the chemical features that govern their biochemical effects.

In a study on a series of 5-nitrofuran-2-carbohydrazides, QSAR models were developed to explore the structural requirements for antimicrobial and antitubercular activities. nih.gov These models help in identifying the key molecular fragments and properties that influence the biological potency of these nitrofuran derivatives. nih.gov

Table 1: Inhibitory Activity of a Quinolone-Based Hydrazone with a 5-Nitrofuran Substituent (Compound 5o)

| Enzyme | IC50 (µg/mL) |

|---|---|

| α-Glucosidase | 7.44 ± 0.07 |

| α-Amylase | 21.05 ± 0.17 |

| Aldose Reductase | 4.12 ± 0.09 |

Data sourced from a study on quinolone-based hydrazones. The table shows the half-maximal inhibitory concentration (IC50) values. acs.org

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a cornerstone of rational drug design, focusing on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.comdovepress.com This technique is particularly valuable in lead optimization, a critical phase in drug discovery where a promising compound (a "lead") is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. danaher.compatsnap.com

Lead optimization strategies for nitrofuran analogs often center on enhancing metabolic stability and oral bioavailability. nih.govresearchgate.net For example, in the development of nitrofuranylamide antitubercular agents, initial lead compounds showed high in vitro activity but suffered from poor metabolic stability, leading to low bioavailability. nih.govresearchgate.net Through structural modifications guided by pharmacokinetic data, new analogs were designed with improved metabolic profiles. For instance, analogs Lee 878 and Lee 952 were developed with structural changes aimed at increasing metabolic stability, which resulted in improved oral bioavailability for Lee 878. nih.govresearchgate.net However, further optimization attempts with another analog, Lee 1106, revealed that while it was the most metabolically stable, it had poor aqueous solubility and high lipophilicity (clogP), leading to unexpectedly low oral bioavailability. nih.govresearchgate.net This highlights the multi-parameter nature of lead optimization, where improvements in one area can negatively impact another. danaher.com

The general workflow for ligand-based pharmacophore modeling involves several steps:

Selection of a Training Set : A group of molecules with known activities is chosen. mdpi.com

Conformational Analysis : The possible 3D structures of the training set molecules are generated.

Pharmacophore Model Generation : Common chemical features among the active molecules are identified and spatially arranged to create a pharmacophore model. mdpi.com

Model Validation : The model's ability to distinguish between active and inactive compounds is tested. researchgate.net

Database Screening : The validated pharmacophore is used as a 3D query to search for new potential hits in large compound libraries. dovepress.com

This systematic approach allows for the efficient design and screening of new derivatives with a higher probability of desired biological activity. mdpi.compatsnap.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of a molecule and its interactions with biological targets over time. youtube.com These simulations are invaluable for understanding the binding modes of nitrofuran analogs and the nature of their intermolecular interactions.

MD simulations were employed to study a quinolone-based hydrazone analog containing a 5-nitrofuran group in complex with aldose reductase. The simulations, conducted over a 100-nanosecond period, confirmed that the compound binds stably within the enzyme's active site. acs.org Analysis of the root-mean-square deviation (RMSD) of the protein's backbone atoms showed structural stability throughout the simulation, indicating a persistent and favorable binding interaction. acs.org

Similarly, molecular modeling techniques have been used to investigate the interaction between the antibiotic nitrofurantoin and human serum albumin (HSA). nih.gov These studies revealed that the primary binding site is located in Sudlow's site I of the protein. The interaction is characterized by the formation of hydrogen bonds with specific amino acid residues (Trp214, Arg218, and Ser454) and hydrophobic interactions within a cavity in subdomain IIA. nih.gov Thermodynamic analysis indicated that the binding process is spontaneous. nih.gov

Docking studies on other nitrofuran derivatives have further elucidated their binding mechanisms. For example, docking of nitrofuran derivatives into the active site of E. coli nitroreductase identified key interactions with amino acid residues such as glutamic acid, arginine, serine, glutamine, and lysine. ajprd.com In another study, induced-fit docking was used to model the interaction of 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles with various microbial targets. mdpi.com This revealed that the 5-nitrofuran group engages in π-stacking interactions with flavin mononucleotide (FMN) in the catalytic region of the target protein. mdpi.com

Table 2: Key Intermolecular Interactions of Nitrofuran Analogs with Biological Targets

| Nitrofuran Analog | Target Protein | Key Interacting Residues/Moieties | Type of Interaction |

|---|---|---|---|

| Quinolone-based hydrazone | Aldose Reductase | Active site residues | Stable binding |

| Nitrofurantoin | Human Serum Albumin (HSA) | Trp214, Arg218, Ser454 | Hydrogen bonds, Hydrophobic interactions |

| Various nitrofuran derivatives | E. coli Nitroreductase | GLU 165, ARG 10 & 207, SER 39 & 12, GLN 142, LYS 205 | Not specified |

| 5-(5-nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole | Deazaflavin-dependent nitroreductase | Flavin mononucleotide (FMN) | π-stacking |

Data compiled from multiple computational studies. acs.orgnih.govajprd.commdpi.com

In Silico Prediction of Biotransformation Pathways

In silico tools for metabolism prediction are becoming increasingly important for forecasting the biotransformation pathways of drug candidates. nih.gov These computational models can predict the products of phase I and phase II metabolism, helping to identify potentially reactive or toxic metabolites early in the drug discovery process. nih.gov

The metabolism of nitrofurans is a critical aspect of their biological activity and potential toxicity. researchgate.net The primary mechanism of action for nitrofuran antibiotics involves their activation through enzymatic reduction. nih.govdrugbank.com Bacterial nitroreductases convert the 5-nitrofuran ring into highly reactive electrophilic intermediates. drugbank.com These intermediates can then indiscriminately attack various cellular macromolecules, including proteins and DNA, and interfere with metabolic pathways like the citric acid cycle. nih.govdrugbank.com

Computational tools like BioTransformer can predict the metabolic fate of xenobiotics. nih.gov For nitrofurans, these tools can simulate biotransformations carried out by cytochrome P450 enzymes, as well as phase II conjugation reactions. nih.gov The anti-pathogenic effect of nitrofurans is understood to be a stepwise process involving initial activation by azoreduction followed by nitroreduction. nih.gov Type I nitroreductases, under anaerobic conditions, reduce nitrofurans to produce the anti-pathogenic hydroxylamine (B1172632). nih.gov Conversely, under aerobic conditions, type II nitroreductases generate reactive oxygen and nitrogen species, leading to oxidative stress and pathogen death. nih.gov

Although the metabolism of nitrofurans is not fully documented, a proposed pathway involves the cleavage of the nitrofuran ring. researchgate.net This process results in the specific side chain of the parent compound becoming covalently bound to tissues, forming what are known as tissue-bound metabolites. researchgate.net Predicting these biotransformation pathways in silico is crucial for understanding the disposition and potential long-term effects of nitrofuran-based compounds.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-(5-Nitrofuran-2-yl)ethan-1-ol |

| 3-amino-2-oxazolidinone (AOZ) |

| 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ) |

| 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazole |

| 5-(5-nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole |

| 5-nitro-2-furaldehyde (B57684) |

| 5-nitrofuran-2-carbohydrazides |

| Acarbose |

| Aminofurantoin |

| Furaltadone (FTD) |

| Furazolidone (FZD) |

| Hydroxymethylnitrofurantoin |

| Isoniazid (INH) |

| Lee 1106 |

| Lee 562 |

| Lee 878 |

| Lee 952 |

| N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide |

| Nitrofurantoin (NFT) |

| Nitrofurazone (B1679002) (NFZ) |

| Quercetin |

| Rifampicin (RIF) |

| Semicarbazide (SEM) |

| Sulfamethoxazole |

Advanced Analytical Characterization Techniques in 2 5 Nitrofuran 2 Yl Ethan 1 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural determination of 2-(5-Nitrofuran-2-yl)ethan-1-ol. Both proton (¹H) and carbon-13 (¹³C) NMR provide granular information regarding the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. This allows for the precise mapping of the molecule's atomic framework and connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum yields critical data on the distinct types of protons present in the molecule and their spatial relationship to neighboring atoms. For example, in the structurally related compound 2-(4-nitrophenyl)ethan-1-ol, the protons of the ethyl group manifest as triplets, while the aromatic protons appear as doublets, which is instrumental in assigning their specific positions within the molecular structure. rsc.org In a similar vein, the ¹H NMR spectrum of 2-Nitroethanol (B1329411) displays discrete signals corresponding to the protons on the carbon atoms, thereby aiding in its structural confirmation. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. In the case of 2-(4-nitrophenyl)ethan-1-ol, distinct signals are registered for the aromatic carbons and the carbons of the ethanol (B145695) side chain. rsc.org This technique, frequently employed in tandem with two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), facilitates the complete and unequivocal assignment of all proton and carbon signals. This comprehensive analysis confirms the molecule's connectivity and the specific pattern of substitution. bas.bg

Table 1: Representative NMR Data for Structurally Similar Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment | Reference |

| 2-(4-nitrophenyl)ethan-1-ol | ¹H | 2.98 | t | 6.3 | -CH₂-Ar | rsc.org |

| 3.92 | t | 6.3 | -CH₂-OH | rsc.org | ||

| 7.40 | d | 8.4 | Ar-H | rsc.org | ||

| 8.16 | d | 8.4 | Ar-H | rsc.org | ||

| ¹³C | 38.8 | -CH₂-Ar | rsc.org | |||

| 62.9 | -CH₂-OH | rsc.org | ||||

| 123.7 | Ar-CH | rsc.org | ||||

| 129.8 | Ar-CH | rsc.org | ||||

| 146.7 | Ar-C (ipso) | rsc.org | ||||

| 153.1 | Ar-C-NO₂ | rsc.org |

This table presents data for a structurally analogous compound to illustrate the type of information obtained from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques that probe the vibrational modes of a molecule. Together, they provide a unique "molecular fingerprint" and enable the confident identification of the functional groups present within the molecular structure. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of 2-(5-Nitrofuran-2-yl)ethan-1-ol is anticipated to exhibit characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the 3200-3600 cm⁻¹ region would be indicative of the O-H stretching vibration of the alcohol group. nist.gov Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are typically observed in the ranges of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-O stretching of the primary alcohol would likely appear in the 1000-1075 cm⁻¹ region. The presence of the furan (B31954) ring would be corroborated by C-H stretching vibrations appearing above 3000 cm⁻¹ and characteristic ring stretching vibrations. The gas-phase IR spectrum of the related compound 2-nitroethanol displays prominent peaks that can be assigned to its constituent functional groups, providing a useful reference. nist.gov

Raman Spectroscopy: Raman spectroscopy is particularly advantageous for the identification and monitoring of specific vibrational modes, especially within complex matrices or for in-process analytical applications. nih.govamericanpharmaceuticalreview.com In the context of 2-(5-Nitrofuran-2-yl)ethan-1-ol, Raman spectroscopy could be effectively utilized to monitor for any changes in the solid-state form or to detect the presence of low levels of polymorphic impurities. americanpharmaceuticalreview.com By monitoring specific spectral regions, it is possible to track any potential transformations the molecule might undergo during various processing steps. americanpharmaceuticalreview.com

Table 2: Expected IR Absorption Regions for 2-(5-Nitrofuran-2-yl)ethan-1-ol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alcohol (O-H) | Stretching | 3200-3600 (broad) |

| Nitro (NO₂) | Asymmetric Stretching | 1500-1560 |

| Nitro (NO₂) | Symmetric Stretching | 1300-1370 |

| C-O | Stretching | 1000-1075 |

| Furan Ring (C-H) | Stretching | >3000 |

| Furan Ring (C=C) | Stretching | ~1500-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique that provides insights into the electronic transitions that occur within a molecule upon the absorption of ultraviolet or visible light. libretexts.org This method is particularly useful for the characterization of conjugated systems and for performing quantitative analysis.

The UV-Vis spectrum of 2-(5-Nitrofuran-2-yl)ethan-1-ol is primarily characterized by the electronic transitions occurring within the nitrofuran chromophore. The conjugated system, comprising the furan ring and the nitro group, gives rise to characteristic π → π* and n → π* electronic transitions. libretexts.orglibretexts.org The position and intensity of the absorption maxima (λmax) are known to be sensitive to the solvent environment and the specific substitution pattern on the furan ring. rsc.org For instance, related compounds such as nitrofurazone (B1679002) and nitrofurantoin (B1679001), which also contain the 5-nitrofuran moiety, exhibit strong UV absorption that is leveraged for their quantitative determination. researchgate.net By establishing a calibration curve based on the Beer-Lambert law, UV-Vis spectroscopy can serve as a straightforward and effective method for determining the concentration of 2-(5-Nitrofuran-2-yl)ethan-1-ol in solution. rsc.org

Table 3: Common Electronic Transitions in Organic Molecules

| Transition | Description | Typical Wavelength Range |

| σ → σ | Excitation of an electron from a σ bonding orbital to a σ antibonding orbital. | < 200 nm |

| n → σ | Excitation of a non-bonding electron to a σ antibonding orbital. | 150-250 nm |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200-500 nm |

| n → π | Excitation of a non-bonding electron to a π antibonding orbital. | 250-600 nm |

Electron Spin Resonance (ESR) Spectroscopy for Detection and Characterization of Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically designed for the detection and characterization of chemical species that possess unpaired electrons, such as free radicals. nist.gov The biological activity of numerous 5-nitrofuran derivatives is mechanistically linked to the in-vivo reduction of the nitro group, a process that leads to the formation of radical anions. nih.gov

ESR spectroscopy is an instrumental technique for investigating the radical intermediates that may be formed from 2-(5-Nitrofuran-2-yl)ethan-1-ol. Through the analysis of the ESR spectrum, detailed information regarding the electronic structure of the resulting radical anion can be obtained. osti.gov The hyperfine splitting patterns observed in the spectrum can reveal the intricate interactions between the unpaired electron and nearby magnetic nuclei, thereby providing valuable insights into the distribution of the electron spin density within the radical species. nist.gov Such studies are of paramount importance for elucidating the mechanism of action of nitrofuran compounds. osti.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that precisely measures the mass-to-charge ratio (m/z) of ionized molecules. This technique is routinely employed to confirm the molecular weight of a compound and to deduce its structure through the detailed analysis of its fragmentation patterns.

For 2-(5-Nitrofuran-2-yl)ethan-1-ol, the mass spectrum is expected to exhibit a molecular ion peak (M⁺) that corresponds to its molecular weight. The use of high-resolution mass spectrometry (HR-MS) can provide the exact mass of the molecule, which is crucial for confirming its elemental composition. rsc.org The fragmentation pattern observed in the mass spectrum provides a wealth of structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. For nitroaromatic compounds, characteristic losses of a nitroso group (M-30, as NO) and a nitro group (M-46, as NO₂) are frequently observed. The systematic analysis of these fragment ions is instrumental in piecing together the structure of the parent molecule. miamioh.eduyoutube.com

Table 4: Potential Mass Spectrometric Fragments of 2-(5-Nitrofuran-2-yl)ethan-1-ol

| Ion | Proposed Structure/Loss |

| [M]⁺ | Molecular Ion |

| [M-H₂O]⁺ | Loss of water |

| [M-C₂H₄O]⁺ | Cleavage of the ethanol side chain |

| [M-NO]⁺ | Loss of nitric oxide |

| [M-NO₂]⁺ | Loss of nitro group |

Chromatographic Methods (HPLC, GC) for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for the separation of components within a mixture. These methods are widely utilized for the rigorous assessment of purity and for the isolation of specific compounds in a research and development setting.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and versatile method for the analysis and purification of non-volatile and thermally sensitive compounds such as 2-(5-Nitrofuran-2-yl)ethan-1-ol. A reversed-phase HPLC (RP-HPLC) method, likely employing a C18 column with a mobile phase consisting of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be highly suitable for its analysis. pensoft.net By monitoring the elution profile with a UV detector set at the compound's maximum absorbance wavelength (λmax), its purity can be accurately determined, and any present impurities can be quantified. researchgate.netpensoft.net Furthermore, HPLC serves as a critical tool for monitoring the progress of chemical reactions designed to synthesize this compound. nih.gov

Gas Chromatography (GC): Gas Chromatography can be employed for the analysis of 2-(5-Nitrofuran-2-yl)ethan-1-ol, provided that it is sufficiently volatile and thermally stable. In cases where it is not, a derivatization step to convert it into a more volatile species may be required. GC is a highly effective technique for the separation of volatile compounds and can provide excellent resolution and sensitivity for purity assessment.

Applications in Advanced Organic Synthesis and Chemical Biology Research

2-(5-Nitrofuran-2-yl)ethan-1-ol as a Versatile Synthetic Building Block

The reactivity of both the nitrofuran core and the ethanol (B145695) side chain allows for a multitude of chemical transformations, making 2-(5-Nitrofuran-2-yl)ethan-1-ol a key starting material or intermediate in the synthesis of a diverse array of organic molecules.

The 5-nitrofuran scaffold is a well-established pharmacophore present in numerous antimicrobial and antiparasitic drugs. Consequently, 2-(5-Nitrofuran-2-yl)ethan-1-ol serves as a crucial precursor for the synthesis of various pharmaceutical intermediates and for the development of new drug analogs. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, while the nitro group can be reduced to an amino group, opening up further avenues for derivatization.

A significant application of nitrofuran derivatives is in the synthesis of antitubercular agents. Research has demonstrated that various 5-nitrofuran-2-yl derivatives exhibit potent activity against both replicating and dormant Mycobacterium tuberculosis. For instance, a series of thiosemicarbazone derivatives prepared from 5-nitro-2-furaldehyde (B57684) showed significant in vitro activity against M. tuberculosis H37Rv. This highlights the potential of modifying structures derived from the nitrofuran core to develop new antitubercular drugs.

Furthermore, the late-stage functionalization of 5-nitrofuran drugs is a key strategy for optimizing lead compounds and generating new drug candidates with improved properties. This approach allows for the introduction of various functional groups to modify the parent drug's solubility, bioavailability, and target selectivity.

The following table provides examples of how the 5-nitrofuran scaffold, for which 2-(5-Nitrofuran-2-yl)ethan-1-ol is a key precursor, is utilized in the synthesis of known drugs:

| Drug | Therapeutic Class | Synthetic Relevance of Nitrofuran Precursors |

| Nifurtimox | Antiparasitic | Used in the treatment of Chagas disease. The synthesis involves precursors derived from the 5-nitrofuran ring system. |

| Fexinidazole | Antiparasitic | An orally active drug for sleeping sickness. While a nitroimidazole, its development underscores the importance of nitroheterocycles in antiparasitic drug discovery, a field where nitrofurans are also prominent. |

| Nitrofurantoin (B1679001) | Antibacterial | A widely used antibiotic for urinary tract infections, demonstrating the clinical significance of the 5-nitrofuran pharmacophore. |

The concept of a prodrug involves a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. The 5-nitrofuran moiety is an ideal component for prodrug design due to its susceptibility to bioreductive activation. This process is particularly effective in hypoxic environments, such as those found in solid tumors, or within certain pathogenic microorganisms.